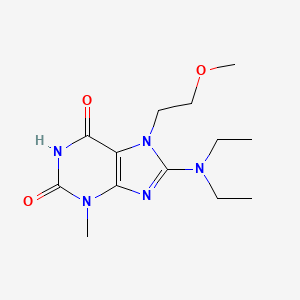
8-(Diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A compound’s description usually includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other properties. These properties can often be found in chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Precursors for Further Chemical Research
Research on the synthesis of disubstituted 1-benzylimidazoles as precursors for purine analogs highlights the significance of purine derivatives in medicinal chemistry. Such compounds are integral in the development of novel therapeutic agents, demonstrating the role of purine derivatives in synthesizing biologically active compounds (Alves, Proença, & Booth, 1994).
Biological Activities and Potential Therapeutic Applications
Studies on purine derivatives, such as the synthesis and evaluation of 7,8-polymethylenepurine derivatives, explore their antiviral and antihypertensive activities. This indicates the potential of purine derivatives in developing drugs targeting cardiovascular diseases and viral infections (Nilov et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(diethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-5-17(6-2)12-14-10-9(18(12)7-8-21-4)11(19)15-13(20)16(10)3/h5-8H2,1-4H3,(H,15,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRZOSVNNGZMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

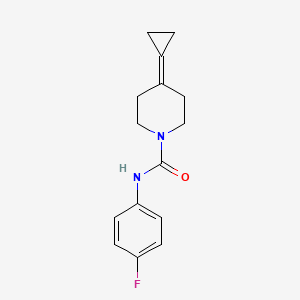
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid](/img/structure/B2378390.png)
![ethyl 4-({(5Z)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B2378391.png)
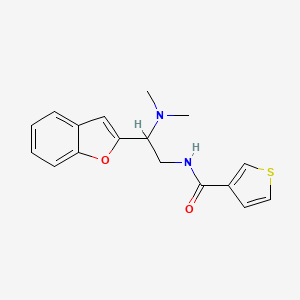
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2378396.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B2378397.png)
![4-fluoro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378398.png)
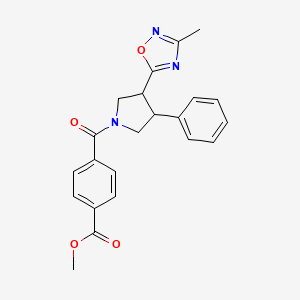
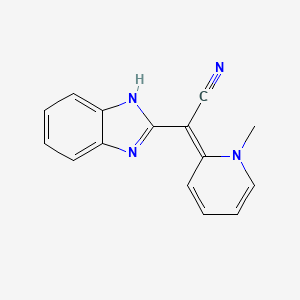

![3-(3-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2378404.png)
![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378405.png)
![1-(2,4-dichlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2378407.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-carboxamide](/img/structure/B2378408.png)